Cas no 864232-34-8 (Licochalcone E)

Licochalcone E structure
Licochalcone E structure
Product Name:Licochalcone E
Número CAS:864232-34-8
MF:C21H22O4
Megavatios:338.396986484528
CID:4551582
PubChem ID:46209991
Update Time:2024-10-26

Licochalcone E Propiedades químicas y físicas

Nombre e identificación

    • Licochalcone E
    • (E)-3-[4-Hydroxy-2-methoxy-5-[(2R)-3-methylbut-3-en-2-yl]phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one
    • (S)-(?)-Licochalcone E
    • BDBM50344622
    • (E)-3-[4-hydroxy-2-methoxy-5-[(2S)-3-methylbut-3-en-2-yl]phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one
    • (S,E)-3-(4-Hydroxy-2-methoxy-5-(3-methylbut-3-en-2-yl)phenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
    • (2E)-3-[5-[(1S)-1,2-Dimethyl-2-propen-1-yl]-4-hydroxy-2-methoxyphenyl]-1-(4-hydroxyphenyl)-2-propen-1-one (ACI)
    • 2-Propen-1-one, 3-[5-[(1S)-1,2-dimethyl-2-propenyl]-4-hydroxy-2-methoxyphenyl]-1-(4-hydroxyphenyl)-, (2E)- (9CI)
    • CS-0032374
    • HY-N4182
    • AKOS040760126
    • MS-25149
    • 864232-34-8
    • DTXSID40904154
    • CHEMBL1779057
    • SCHEMBL26114169
    • DA-54912
    • (E)-3-(4-hydroxy-2-methoxy-5-((2S)-3-methylbut-3-en-2-yl)phenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
    • DTXCID501332039
    • Renchi: 1S/C21H22O4/c1-13(2)14(3)18-11-16(21(25-4)12-20(18)24)7-10-19(23)15-5-8-17(22)9-6-15/h5-12,14,22,24H,1H2,2-4H3/b10-7+/t14-/m0/s1
    • Clave inchi: SWPKMTGYQGHLJS-RNVIBTMRSA-N
    • Sonrisas: C(/C1C=C([C@@H](C)C(=C)C)C(O)=CC=1OC)=C\C(C1C=CC(O)=CC=1)=O

Atributos calculados

  • Calidad precisa: 338.15180918 g/mol
  • Masa isotópica única: 338.15180918 g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 25
  • Cuenta de enlace giratorio: 6
  • Complejidad: 490
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 1
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 1
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 5
  • Superficie del Polo topológico: 66.8
  • Peso molecular: 338.4

Propiedades experimentales

  • Color / forma: Powder

Licochalcone E PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
MedChemExpress
HY-N4182-5mg
Licochalcone E
864232-34-8 98.00%
5mg
¥4150 2025-04-15
MedChemExpress
HY-N4182-10mg
Licochalcone E
864232-34-8 98.00%
10mg
¥6650 2024-07-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
L73710-5mg
Licochalcone E
864232-34-8
5mg
¥3122.0 2021-09-09
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1055-1 mg
Licochalcone E
864232-34-8
1mg
¥2033.00 2022-04-26
Chengdu Biopurify Phytochemicals Ltd
BP4009-20mg
Licochalcone E
864232-34-8 98%
20mg
$750 2021-12-27
Chengdu Biopurify Phytochemicals Ltd
BP4009-5mg
Licochalcone E
864232-34-8 98%
5mg
$196 2021-12-27
Chengdu Biopurify Phytochemicals Ltd
BP4009-10mg
Licochalcone E
864232-34-8 98%
10mg
$380 2021-12-27
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce57136-1mg
Licochalcone E
864232-34-8 98%
1mg
¥0.00 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce57136-5mg
Licochalcone E
864232-34-8 98%
5mg
¥0.00 2023-09-07
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BZP2960-10mg
Licochalcone E
864232-34-8 ≥98%
10mg
¥4000元 2023-09-15

Licochalcone E Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Solvents: N,N-Diethylaniline ;  0.5 h, reflux; reflux → rt
Referencia
Semisynthesis of licochalcone E and biological evaluation as vasorelaxant agents
Yoon, Goo; et al, Bulletin of the Korean Chemical Society, 2010, 31(4), 1085-1087

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  5 h, rt
Referencia
An enantioselective total synthesis of (S)-(-)-licochalcone E: determination of the absolute configuration
Liu, Zhiguo; et al, Tetrahedron, 2010, 66(17), 3165-3172

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  3 h, 0 °C
2.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  48 h, rt
3.1 Reagents: Hydrochloric acid Solvents: Methanol ;  5 h, rt
Referencia
An enantioselective total synthesis of (S)-(-)-licochalcone E: determination of the absolute configuration
Liu, Zhiguo; et al, Tetrahedron, 2010, 66(17), 3165-3172

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  3 h, 0 °C
2.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  3 h, 0 °C
3.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  48 h, rt
4.1 Reagents: Hydrochloric acid Solvents: Methanol ;  5 h, rt
Referencia
An enantioselective total synthesis of (S)-(-)-licochalcone E: determination of the absolute configuration
Liu, Zhiguo; et al, Tetrahedron, 2010, 66(17), 3165-3172

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Pivaloyl chloride Solvents: Tetrahydrofuran ;  -78 °C; 15 min, -78 °C; 1 h, 0 °C
1.2 Reagents: Butyllithium ;  -78 °C; 40 min, -78 °C
1.3 2 h, -78 °C → rt
2.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1.2 h, -78 °C
2.2 4 h, -78 °C
3.1 Reagents: Lithium hydroxide ,  Hydrogen peroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C → rt; 4 h, rt
4.1 Reagents: Triethylamine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  10 h, rt
5.1 Solvents: Tetrahydrofuran ;  3 h, 0 °C
6.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  15 min, rt
6.2 Solvents: Tetrahydrofuran ;  4 h, rt
7.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  3 h, 0 °C
8.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  3 h, 0 °C
9.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  48 h, rt
10.1 Reagents: Hydrochloric acid Solvents: Methanol ;  5 h, rt
Referencia
An enantioselective total synthesis of (S)-(-)-licochalcone E: determination of the absolute configuration
Liu, Zhiguo; et al, Tetrahedron, 2010, 66(17), 3165-3172

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Sodium hydroxide ,  Hydrogen peroxide ;  2 h, rt
2.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  0 °C; 3 h, 0 °C
3.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium perchlorate Solvents: tert-Butanol ,  Water ;  0 °C; 0 °C → rt; 30 min, rt
4.1 Reagents: Triethylamine ,  Pivaloyl chloride Solvents: Tetrahydrofuran ;  -78 °C; 15 min, -78 °C; 1 h, 0 °C
4.2 Reagents: Butyllithium ;  -78 °C; 40 min, -78 °C
4.3 2 h, -78 °C → rt
5.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1.2 h, -78 °C
5.2 4 h, -78 °C
6.1 Reagents: Lithium hydroxide ,  Hydrogen peroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C → rt; 4 h, rt
7.1 Reagents: Triethylamine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  10 h, rt
8.1 Solvents: Tetrahydrofuran ;  3 h, 0 °C
9.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  15 min, rt
9.2 Solvents: Tetrahydrofuran ;  4 h, rt
10.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  3 h, 0 °C
11.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  3 h, 0 °C
12.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  48 h, rt
13.1 Reagents: Hydrochloric acid Solvents: Methanol ;  5 h, rt
Referencia
An enantioselective total synthesis of (S)-(-)-licochalcone E: determination of the absolute configuration
Liu, Zhiguo; et al, Tetrahedron, 2010, 66(17), 3165-3172

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.2 -78 °C → rt; 2 h, rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  15 min, rt
2.2 Solvents: Tetrahydrofuran ;  4 h, rt
2.3 Reagents: Ammonium chloride
3.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 1 h, rt
3.2 Reagents: Sodium hydroxide ,  Hydrogen peroxide ;  2 h, rt
4.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  0 °C; 3 h, 0 °C
5.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium perchlorate Solvents: tert-Butanol ,  Water ;  0 °C; 0 °C → rt; 30 min, rt
6.1 Reagents: Triethylamine ,  Pivaloyl chloride Solvents: Tetrahydrofuran ;  -78 °C; 15 min, -78 °C; 1 h, 0 °C
6.2 Reagents: Butyllithium ;  -78 °C; 40 min, -78 °C
6.3 2 h, -78 °C → rt
7.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1.2 h, -78 °C
7.2 4 h, -78 °C
8.1 Reagents: Lithium hydroxide ,  Hydrogen peroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C → rt; 4 h, rt
9.1 Reagents: Triethylamine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  10 h, rt
10.1 Solvents: Tetrahydrofuran ;  3 h, 0 °C
11.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  15 min, rt
11.2 Solvents: Tetrahydrofuran ;  4 h, rt
12.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  3 h, 0 °C
13.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  3 h, 0 °C
14.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  48 h, rt
15.1 Reagents: Hydrochloric acid Solvents: Methanol ;  5 h, rt
Referencia
An enantioselective total synthesis of (S)-(-)-licochalcone E: determination of the absolute configuration
Liu, Zhiguo; et al, Tetrahedron, 2010, 66(17), 3165-3172

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  48 h, rt
2.1 Reagents: Hydrochloric acid Solvents: Methanol ;  5 h, rt
Referencia
An enantioselective total synthesis of (S)-(-)-licochalcone E: determination of the absolute configuration
Liu, Zhiguo; et al, Tetrahedron, 2010, 66(17), 3165-3172

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  15 min, rt
1.2 Solvents: Tetrahydrofuran ;  4 h, rt
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  3 h, 0 °C
3.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  3 h, 0 °C
4.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  48 h, rt
5.1 Reagents: Hydrochloric acid Solvents: Methanol ;  5 h, rt
Referencia
An enantioselective total synthesis of (S)-(-)-licochalcone E: determination of the absolute configuration
Liu, Zhiguo; et al, Tetrahedron, 2010, 66(17), 3165-3172

Métodos de producción 10

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  3 h, 0 °C
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  15 min, rt
2.2 Solvents: Tetrahydrofuran ;  4 h, rt
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  3 h, 0 °C
4.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  3 h, 0 °C
5.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  48 h, rt
6.1 Reagents: Hydrochloric acid Solvents: Methanol ;  5 h, rt
Referencia
An enantioselective total synthesis of (S)-(-)-licochalcone E: determination of the absolute configuration
Liu, Zhiguo; et al, Tetrahedron, 2010, 66(17), 3165-3172

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Triethylamine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  10 h, rt
2.1 Solvents: Tetrahydrofuran ;  3 h, 0 °C
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  15 min, rt
3.2 Solvents: Tetrahydrofuran ;  4 h, rt
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  3 h, 0 °C
5.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  3 h, 0 °C
6.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  48 h, rt
7.1 Reagents: Hydrochloric acid Solvents: Methanol ;  5 h, rt
Referencia
An enantioselective total synthesis of (S)-(-)-licochalcone E: determination of the absolute configuration
Liu, Zhiguo; et al, Tetrahedron, 2010, 66(17), 3165-3172

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Lithium hydroxide ,  Hydrogen peroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C → rt; 4 h, rt
2.1 Reagents: Triethylamine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  10 h, rt
3.1 Solvents: Tetrahydrofuran ;  3 h, 0 °C
4.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  15 min, rt
4.2 Solvents: Tetrahydrofuran ;  4 h, rt
5.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  3 h, 0 °C
6.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  3 h, 0 °C
7.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  48 h, rt
8.1 Reagents: Hydrochloric acid Solvents: Methanol ;  5 h, rt
Referencia
An enantioselective total synthesis of (S)-(-)-licochalcone E: determination of the absolute configuration
Liu, Zhiguo; et al, Tetrahedron, 2010, 66(17), 3165-3172

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1.2 h, -78 °C
1.2 4 h, -78 °C
2.1 Reagents: Lithium hydroxide ,  Hydrogen peroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C → rt; 4 h, rt
3.1 Reagents: Triethylamine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  10 h, rt
4.1 Solvents: Tetrahydrofuran ;  3 h, 0 °C
5.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  15 min, rt
5.2 Solvents: Tetrahydrofuran ;  4 h, rt
6.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  3 h, 0 °C
7.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  3 h, 0 °C
8.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  48 h, rt
9.1 Reagents: Hydrochloric acid Solvents: Methanol ;  5 h, rt
Referencia
An enantioselective total synthesis of (S)-(-)-licochalcone E: determination of the absolute configuration
Liu, Zhiguo; et al, Tetrahedron, 2010, 66(17), 3165-3172

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium perchlorate Solvents: tert-Butanol ,  Water ;  0 °C; 0 °C → rt; 30 min, rt
2.1 Reagents: Triethylamine ,  Pivaloyl chloride Solvents: Tetrahydrofuran ;  -78 °C; 15 min, -78 °C; 1 h, 0 °C
2.2 Reagents: Butyllithium ;  -78 °C; 40 min, -78 °C
2.3 2 h, -78 °C → rt
3.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1.2 h, -78 °C
3.2 4 h, -78 °C
4.1 Reagents: Lithium hydroxide ,  Hydrogen peroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C → rt; 4 h, rt
5.1 Reagents: Triethylamine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  10 h, rt
6.1 Solvents: Tetrahydrofuran ;  3 h, 0 °C
7.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  15 min, rt
7.2 Solvents: Tetrahydrofuran ;  4 h, rt
8.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  3 h, 0 °C
9.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  3 h, 0 °C
10.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  48 h, rt
11.1 Reagents: Hydrochloric acid Solvents: Methanol ;  5 h, rt
Referencia
An enantioselective total synthesis of (S)-(-)-licochalcone E: determination of the absolute configuration
Liu, Zhiguo; et al, Tetrahedron, 2010, 66(17), 3165-3172

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  0 °C; 3 h, 0 °C
2.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium perchlorate Solvents: tert-Butanol ,  Water ;  0 °C; 0 °C → rt; 30 min, rt
3.1 Reagents: Triethylamine ,  Pivaloyl chloride Solvents: Tetrahydrofuran ;  -78 °C; 15 min, -78 °C; 1 h, 0 °C
3.2 Reagents: Butyllithium ;  -78 °C; 40 min, -78 °C
3.3 2 h, -78 °C → rt
4.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1.2 h, -78 °C
4.2 4 h, -78 °C
5.1 Reagents: Lithium hydroxide ,  Hydrogen peroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C → rt; 4 h, rt
6.1 Reagents: Triethylamine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  10 h, rt
7.1 Solvents: Tetrahydrofuran ;  3 h, 0 °C
8.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  15 min, rt
8.2 Solvents: Tetrahydrofuran ;  4 h, rt
9.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  3 h, 0 °C
10.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  3 h, 0 °C
11.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  48 h, rt
12.1 Reagents: Hydrochloric acid Solvents: Methanol ;  5 h, rt
Referencia
An enantioselective total synthesis of (S)-(-)-licochalcone E: determination of the absolute configuration
Liu, Zhiguo; et al, Tetrahedron, 2010, 66(17), 3165-3172

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  15 min, rt
1.2 Solvents: Tetrahydrofuran ;  4 h, rt
1.3 Reagents: Ammonium chloride
2.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 1 h, rt
2.2 Reagents: Sodium hydroxide ,  Hydrogen peroxide ;  2 h, rt
3.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  0 °C; 3 h, 0 °C
4.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium perchlorate Solvents: tert-Butanol ,  Water ;  0 °C; 0 °C → rt; 30 min, rt
5.1 Reagents: Triethylamine ,  Pivaloyl chloride Solvents: Tetrahydrofuran ;  -78 °C; 15 min, -78 °C; 1 h, 0 °C
5.2 Reagents: Butyllithium ;  -78 °C; 40 min, -78 °C
5.3 2 h, -78 °C → rt
6.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1.2 h, -78 °C
6.2 4 h, -78 °C
7.1 Reagents: Lithium hydroxide ,  Hydrogen peroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C → rt; 4 h, rt
8.1 Reagents: Triethylamine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  10 h, rt
9.1 Solvents: Tetrahydrofuran ;  3 h, 0 °C
10.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  15 min, rt
10.2 Solvents: Tetrahydrofuran ;  4 h, rt
11.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  3 h, 0 °C
12.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  3 h, 0 °C
13.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  48 h, rt
14.1 Reagents: Hydrochloric acid Solvents: Methanol ;  5 h, rt
Referencia
An enantioselective total synthesis of (S)-(-)-licochalcone E: determination of the absolute configuration
Liu, Zhiguo; et al, Tetrahedron, 2010, 66(17), 3165-3172

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Imidazole Solvents: Dimethylformamide ;  30 min, 0 °C
1.2 Reagents: Ammonium chloride
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  1 h, -78 °C
2.2 -78 °C → rt; 2 h, rt
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  15 min, rt
3.2 Solvents: Tetrahydrofuran ;  4 h, rt
3.3 Reagents: Ammonium chloride
4.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 1 h, rt
4.2 Reagents: Sodium hydroxide ,  Hydrogen peroxide ;  2 h, rt
5.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  0 °C; 3 h, 0 °C
6.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium perchlorate Solvents: tert-Butanol ,  Water ;  0 °C; 0 °C → rt; 30 min, rt
7.1 Reagents: Triethylamine ,  Pivaloyl chloride Solvents: Tetrahydrofuran ;  -78 °C; 15 min, -78 °C; 1 h, 0 °C
7.2 Reagents: Butyllithium ;  -78 °C; 40 min, -78 °C
7.3 2 h, -78 °C → rt
8.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1.2 h, -78 °C
8.2 4 h, -78 °C
9.1 Reagents: Lithium hydroxide ,  Hydrogen peroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C → rt; 4 h, rt
10.1 Reagents: Triethylamine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  10 h, rt
11.1 Solvents: Tetrahydrofuran ;  3 h, 0 °C
12.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  15 min, rt
12.2 Solvents: Tetrahydrofuran ;  4 h, rt
13.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  3 h, 0 °C
14.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  3 h, 0 °C
15.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  48 h, rt
16.1 Reagents: Hydrochloric acid Solvents: Methanol ;  5 h, rt
Referencia
An enantioselective total synthesis of (S)-(-)-licochalcone E: determination of the absolute configuration
Liu, Zhiguo; et al, Tetrahedron, 2010, 66(17), 3165-3172

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, 0 °C
2.1 Reagents: Imidazole Solvents: Dimethylformamide ;  30 min, 0 °C
2.2 Reagents: Ammonium chloride
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  1 h, -78 °C
3.2 -78 °C → rt; 2 h, rt
4.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  15 min, rt
4.2 Solvents: Tetrahydrofuran ;  4 h, rt
4.3 Reagents: Ammonium chloride
5.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 1 h, rt
5.2 Reagents: Sodium hydroxide ,  Hydrogen peroxide ;  2 h, rt
6.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  0 °C; 3 h, 0 °C
7.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium perchlorate Solvents: tert-Butanol ,  Water ;  0 °C; 0 °C → rt; 30 min, rt
8.1 Reagents: Triethylamine ,  Pivaloyl chloride Solvents: Tetrahydrofuran ;  -78 °C; 15 min, -78 °C; 1 h, 0 °C
8.2 Reagents: Butyllithium ;  -78 °C; 40 min, -78 °C
8.3 2 h, -78 °C → rt
9.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1.2 h, -78 °C
9.2 4 h, -78 °C
10.1 Reagents: Lithium hydroxide ,  Hydrogen peroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C → rt; 4 h, rt
11.1 Reagents: Triethylamine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  10 h, rt
12.1 Solvents: Tetrahydrofuran ;  3 h, 0 °C
13.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  15 min, rt
13.2 Solvents: Tetrahydrofuran ;  4 h, rt
14.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  3 h, 0 °C
15.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  3 h, 0 °C
16.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  48 h, rt
17.1 Reagents: Hydrochloric acid Solvents: Methanol ;  5 h, rt
Referencia
An enantioselective total synthesis of (S)-(-)-licochalcone E: determination of the absolute configuration
Liu, Zhiguo; et al, Tetrahedron, 2010, 66(17), 3165-3172

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  16 h, rt
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, 0 °C
3.1 Reagents: Imidazole Solvents: Dimethylformamide ;  30 min, 0 °C
3.2 Reagents: Ammonium chloride
4.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  1 h, -78 °C
4.2 -78 °C → rt; 2 h, rt
5.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  15 min, rt
5.2 Solvents: Tetrahydrofuran ;  4 h, rt
5.3 Reagents: Ammonium chloride
6.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 1 h, rt
6.2 Reagents: Sodium hydroxide ,  Hydrogen peroxide ;  2 h, rt
7.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  0 °C; 3 h, 0 °C
8.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium perchlorate Solvents: tert-Butanol ,  Water ;  0 °C; 0 °C → rt; 30 min, rt
9.1 Reagents: Triethylamine ,  Pivaloyl chloride Solvents: Tetrahydrofuran ;  -78 °C; 15 min, -78 °C; 1 h, 0 °C
9.2 Reagents: Butyllithium ;  -78 °C; 40 min, -78 °C
9.3 2 h, -78 °C → rt
10.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1.2 h, -78 °C
10.2 4 h, -78 °C
11.1 Reagents: Lithium hydroxide ,  Hydrogen peroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C → rt; 4 h, rt
12.1 Reagents: Triethylamine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  10 h, rt
13.1 Solvents: Tetrahydrofuran ;  3 h, 0 °C
14.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  15 min, rt
14.2 Solvents: Tetrahydrofuran ;  4 h, rt
15.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  3 h, 0 °C
16.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  3 h, 0 °C
17.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  48 h, rt
18.1 Reagents: Hydrochloric acid Solvents: Methanol ;  5 h, rt
Referencia
An enantioselective total synthesis of (S)-(-)-licochalcone E: determination of the absolute configuration
Liu, Zhiguo; et al, Tetrahedron, 2010, 66(17), 3165-3172

Métodos de producción 20

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  5 h, rt
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  16 h, rt
3.1 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, 0 °C
4.1 Reagents: Imidazole Solvents: Dimethylformamide ;  30 min, 0 °C
4.2 Reagents: Ammonium chloride
5.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  1 h, -78 °C
5.2 -78 °C → rt; 2 h, rt
6.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  15 min, rt
6.2 Solvents: Tetrahydrofuran ;  4 h, rt
6.3 Reagents: Ammonium chloride
7.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 1 h, rt
7.2 Reagents: Sodium hydroxide ,  Hydrogen peroxide ;  2 h, rt
8.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  0 °C; 3 h, 0 °C
9.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium perchlorate Solvents: tert-Butanol ,  Water ;  0 °C; 0 °C → rt; 30 min, rt
10.1 Reagents: Triethylamine ,  Pivaloyl chloride Solvents: Tetrahydrofuran ;  -78 °C; 15 min, -78 °C; 1 h, 0 °C
10.2 Reagents: Butyllithium ;  -78 °C; 40 min, -78 °C
10.3 2 h, -78 °C → rt
11.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1.2 h, -78 °C
11.2 4 h, -78 °C
12.1 Reagents: Lithium hydroxide ,  Hydrogen peroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C → rt; 4 h, rt
13.1 Reagents: Triethylamine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  10 h, rt
14.1 Solvents: Tetrahydrofuran ;  3 h, 0 °C
15.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  15 min, rt
15.2 Solvents: Tetrahydrofuran ;  4 h, rt
16.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  3 h, 0 °C
17.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  3 h, 0 °C
18.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  48 h, rt
19.1 Reagents: Hydrochloric acid Solvents: Methanol ;  5 h, rt
Referencia
An enantioselective total synthesis of (S)-(-)-licochalcone E: determination of the absolute configuration
Liu, Zhiguo; et al, Tetrahedron, 2010, 66(17), 3165-3172

Licochalcone E Raw materials

Licochalcone E Preparation Products

Proveedores recomendados
Xiamen PinR Bio-tech Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Xiamen PinR Bio-tech Co., Ltd.
Essenoi Fine Chemical Co., Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
SHOCHEM(SHANGHAI) CO.,lTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.